molecular formula C4HF6N3S B12614427 4,5-Bis(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 920980-72-9

4,5-Bis(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12614427
CAS No.: 920980-72-9
M. Wt: 237.13 g/mol
InChI Key: WCALFOXBMRLCME-UHFFFAOYSA-N
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Description

4,5-Bis(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound characterized by the presence of trifluoromethyl groups and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of perfluorobiacetyl with thiosemicarbazide under specific conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Bis(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Bis(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one
  • 1-Methyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one
  • 1-Phenyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one

Uniqueness

4,5-Bis(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its triazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of trifluoromethyl groups further enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

920980-72-9

Molecular Formula

C4HF6N3S

Molecular Weight

237.13 g/mol

IUPAC Name

3,4-bis(trifluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C4HF6N3S/c5-3(6,7)1-11-12-2(14)13(1)4(8,9)10/h(H,12,14)

InChI Key

WCALFOXBMRLCME-UHFFFAOYSA-N

Canonical SMILES

C1(=NNC(=S)N1C(F)(F)F)C(F)(F)F

Origin of Product

United States

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